molecular formula C9H12N2 B2438336 3-Methylindolin-7-amine CAS No. 2060027-01-0

3-Methylindolin-7-amine

Cat. No. B2438336
CAS RN: 2060027-01-0
M. Wt: 148.209
InChI Key: BXLIZFJXBSLUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylindolin-7-amine is a research chemical with the molecular formula C9H12N2 and a molecular weight of 148.209 . It is not intended for human or veterinary use.


Synthesis Analysis

Indole derivatives, which include 3-Methylindolin-7-amine, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders . The synthesis of indole derivatives has been the subject of numerous studies .


Molecular Structure Analysis

The molecular structure of 3-Methylindolin-7-amine consists of a nine-carbon (C9) backbone, twelve hydrogen (H12) atoms, and two nitrogen (N2) atoms .

Scientific Research Applications

Synthetic Applications

Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link

Future Directions

Indole derivatives, including 3-Methylindolin-7-amine, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are being increasingly studied for their potential applications in various fields, including drug delivery systems and the development of new drug scaffolds .

properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-4,6,11H,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLIZFJXBSLUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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